8-(4-benzylpiperidin-1-yl)-3-methyl-7-(2-methyl-3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
“8-(4-benzylpiperidin-1-yl)-3-methyl-7-(2-methyl-3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-1H-purine-2,6(3H,7H)-dione” is a complex organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound suggests it may have interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “8-(4-benzylpiperidin-1-yl)-3-methyl-7-(2-methyl-3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-1H-purine-2,6(3H,7H)-dione” typically involves multi-step organic synthesis. The process may include:
Formation of the purine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the piperidine moiety: This step might involve nucleophilic substitution reactions.
Attachment of the benzyl group: This can be done using benzyl halides in the presence of a base.
Addition of the tetrazole group: This step may involve the use of azide compounds and sulfur sources.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine or purine moieties.
Reduction: Reduction reactions can occur at various functional groups, potentially altering the pharmacological properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzyl and tetrazole groups.
Properties
Molecular Formula |
C29H33N9O2S |
---|---|
Molecular Weight |
571.7 g/mol |
IUPAC Name |
8-(4-benzylpiperidin-1-yl)-3-methyl-7-[2-methyl-3-(1-phenyltetrazol-5-yl)sulfanylpropyl]purine-2,6-dione |
InChI |
InChI=1S/C29H33N9O2S/c1-20(19-41-29-32-33-34-38(29)23-11-7-4-8-12-23)18-37-24-25(35(2)28(40)31-26(24)39)30-27(37)36-15-13-22(14-16-36)17-21-9-5-3-6-10-21/h3-12,20,22H,13-19H2,1-2H3,(H,31,39,40) |
InChI Key |
YKVGBDGUDWAXHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C2=C(N=C1N3CCC(CC3)CC4=CC=CC=C4)N(C(=O)NC2=O)C)CSC5=NN=NN5C6=CC=CC=C6 |
Origin of Product |
United States |
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